molecular formula C9H5F3N2O2 B1202697 6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 55687-31-5

6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B1202697
Key on ui cas rn: 55687-31-5
M. Wt: 230.14 g/mol
InChI Key: BQNVOJRAHONGMT-UHFFFAOYSA-N
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Patent
US03962440

Procedure details

4-Trifluoromethyl-o-phenylenediamine (8.0 grams) was added to 80 ml. of ethyl oxalate and the resulting mixture was heated to reflux and refluxed for two hours. A precipitate formed during this period. The reaction mixture was then cooled to room temperature and filtered to separate the precipitate, m.p. 344°-346°C. (dec.) The product was identified as the expected 6-trifluoromethyl- 2(1H), 3(4H)-quinoxalinedione, by IR, TLC, NMR, and microanalysis.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[C:5]([NH2:10])[CH:4]=1.[C:13](OCC)(=[O:17])[C:14]([O-])=[O:15]>>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][CH:8]=1)[NH:9][C:14](=[O:15])[C:13](=[O:17])[NH:10]2

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC(C1=CC(=C(C=C1)N)N)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)[O-])(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A precipitate formed during this period
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to separate the precipitate, m.p. 344°-346°C. (dec.) The product

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C2NC(C(NC2=CC1)=O)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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